molecular formula C6H12S B2617308 (1-Methylcyclobutyl)methanethiol CAS No. 1866468-28-1

(1-Methylcyclobutyl)methanethiol

Cat. No.: B2617308
CAS No.: 1866468-28-1
M. Wt: 116.22
InChI Key: ICRIGOBECLDITC-UHFFFAOYSA-N
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Description

(1-Methylcyclobutyl)methanethiol is a chemical compound with the molecular formula C₆H₁₂S. It is characterized by a cyclobutane ring substituted with a methyl group and a methanethiol group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclobutyl)methanethiol typically involves the reaction of cyclobutylmethyl halides with thiol reagents under controlled conditions. One common method is the nucleophilic substitution reaction where cyclobutylmethyl chloride reacts with sodium methanethiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclobutyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methanethiolate, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

(1-Methylcyclobutyl)methanethiol is utilized in several scientific research domains:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methylcyclobutyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially altering their function. This reactivity is exploited in the design of inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanethiol: Lacks the methyl substitution on the cyclobutane ring.

    (1-Methylcyclopropyl)methanethiol: Contains a cyclopropane ring instead of a cyclobutane ring.

    (1-Methylcyclopentyl)methanethiol: Contains a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

(1-Methylcyclobutyl)methanethiol is unique due to the presence of both a methyl group and a methanethiol group on a cyclobutane ring. This structural feature imparts distinct reactivity and properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1-methylcyclobutyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRIGOBECLDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866468-28-1
Record name (1-methylcyclobutyl)methanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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